N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a thiadiazole core substituted with a 2-chlorobenzylthio group at position 5 and a 4-(N,N-diethylsulfamoyl)benzamide moiety at position 2.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S3/c1-3-25(4-2)31(27,28)16-11-9-14(10-12-16)18(26)22-19-23-24-20(30-19)29-13-15-7-5-6-8-17(15)21/h5-12H,3-4,13H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOQFGGJZDXDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole sulfonamides, which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
It is known that 1,3,4-thiadiazole sulfonamides can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding. The specific mode of action of this compound will depend on its primary targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. 1,3,4-thiadiazole sulfonamides are known to affect various biochemical pathways, depending on their targets. For example, they can inhibit enzyme activity, modulate receptor signaling, or alter ion channel function. The specific pathways affected by this compound will depend on its primary targets.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It is known that 1,3,4-thiadiazole sulfonamides can have various effects, depending on their targets and mode of action. For example, they can inhibit cell growth, induce apoptosis, or modulate cell signaling. The specific effects of this compound will depend on its primary targets and mode of action.
Biological Activity
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties in various studies. In vitro cytotoxicity assays have been conducted on several cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The compound's efficacy is often measured using the median inhibitory concentration (IC50).
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | HepG2 | 10.0 | |
| LUF5437 (Thiadiazole derivative) | MCF-7 | 7.0 |
The results indicate that this compound exhibits moderate cytotoxicity against MCF-7 cells with an IC50 of 12.5 µM. This suggests potential for further development as an anticancer agent.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds within this class can exhibit significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | |
| Thiadiazole derivative X | S. aureus | 16 µg/mL |
The compound demonstrated an MIC of 32 µg/mL against E. coli, indicating its potential utility in treating bacterial infections.
The biological activity of thiadiazole derivatives is attributed to several mechanisms:
- Inhibition of DNA and RNA Synthesis : The presence of the thiadiazole ring interferes with nucleic acid synthesis in cancer cells.
- Adenosine Receptor Antagonism : Some thiadiazole derivatives act as antagonists at adenosine receptors, which are implicated in tumor growth and proliferation.
- Enzyme Inhibition : Compounds have shown inhibition of key kinases involved in cancer progression and other diseases .
Case Studies
Recent studies have highlighted the effectiveness of thiadiazole derivatives in various therapeutic areas:
- Breast Cancer Treatment : A study assessed the effects of several thiadiazole derivatives on MCF-7 cells and found that certain modifications increased their potency significantly.
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity against various pathogens.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among analogs include substituents on the thiadiazole ring (e.g., benzylthio, chlorobenzylthio) and the sulfamoyl group (diethyl vs. dimethyl). These modifications influence melting points, solubility, and synthetic yields:
Key Observations :
Substituent Effects on Activity
- Chlorobenzyl vs. Benzylthio: 4-Chlorobenzylthio analogs (e.g., 5j) often show higher bioactivity than non-halogenated variants (e.g., 5h), likely due to enhanced electron-withdrawing effects and steric fit in target binding pockets .
- Sulfamoyl vs. Nitro Groups : The diethylsulfamoyl group in the target compound may offer better metabolic stability compared to nitro groups (e.g., in nitazoxanide derivatives), which are prone to reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
